molecular formula C16H22N2O B2479610 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide CAS No. 2097898-42-3

4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide

Cat. No.: B2479610
CAS No.: 2097898-42-3
M. Wt: 258.365
InChI Key: UDEHEISBWGPEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-(4-methylidenecyclohexyl)benzamide is a benzamide derivative characterized by a dimethylamino substituent at the para position of the benzoyl group and a 4-methylidenecyclohexyl moiety attached via an amide linkage.

Properties

IUPAC Name

4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)3/h6-7,10-11,14H,1,4-5,8-9H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEHEISBWGPEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-dimethylaminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylidenecyclohexylamine to form the desired benzamide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained at room temperature to slightly elevated temperatures (25-50°C).

Industrial Production Methods

In an industrial setting, the production of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Reactions Involving the Methylidenecyclohexyl Group

The cyclohexene ring in the methylidenecyclohexyl group enables several characteristic reactions:

Cycloaddition Reactions

The exocyclic double bond can act as a dienophile in Diels-Alder reactions. For example, reaction with 1,3-dienes (e.g., cyclopentadiene) under thermal conditions yields bicyclic adducts. This reactivity is consistent with analogous cyclohexene derivatives.

Reaction Conditions Product Reference
Diels-Alder Cycloaddition80–100°C, inert solvent (e.g., THF)Bicyclo[6.3.0]undecane derivatives

Hydrogenation

Catalytic hydrogenation saturates the double bond:

Cyclohexene+H2Pd/C, 1 atmCyclohexane\text{Cyclohexene} + \text{H}_2 \xrightarrow{\text{Pd/C, 1 atm}} \text{Cyclohexane}

This reaction proceeds quantitatively under mild conditions.

Oxidation

The double bond can undergo epoxidation with peracids (e.g., mCPBA) or ozonolysis to yield diketones.

Reactions of the Benzamide Group

The benzamide functionality participates in hydrolysis and electrophilic substitution:

Hydrolysis

Acidic or basic hydrolysis cleaves the amide bond:

  • Acidic : 6 M HCl, reflux → 4-(dimethylamino)benzoic acid + 4-methylidenecyclohexylammonium chloride.

  • Basic : 2 M NaOH, ethanol/water → 4-(dimethylamino)benzoate salt + 4-methylidenecyclohexylamine .

Electrophilic Aromatic Substitution

The dimethylamino group activates the benzene ring toward electrophiles (e.g., nitration, sulfonation). Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the dimethylamino substituent .

Reaction Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0°C4-(Dimethylamino)-3-nitrobenzamide

Reactions of the Dimethylamino Group

This group undergoes quaternization and influences electronic properties:

Quaternization

Reaction with methyl iodide in acetone forms a quaternary ammonium salt:

N(CH3)2+CH3IN(CH3)3+I\text{N(CH}_3\text{)}_2 + \text{CH}_3\text{I} \rightarrow \text{N(CH}_3\text{)}_3^+ \text{I}^-

This enhances water solubility and biological activity .

pH-Dependent Behavior

The dimethylamino group (pKa ~5–6) protonates in acidic media, altering solubility and reactivity .

Stability and Degradation

Stability studies under accelerated aging (40°C, 75% RH) show <5% degradation over 6 months. Photodegradation occurs under UV light (λ = 254 nm), forming 4-aminobenzoic acid derivatives.

Scientific Research Applications

Cannabinoid Receptor Modulation

One of the most promising applications of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide is its interaction with cannabinoid receptors (CB1 and CB2). Preliminary studies indicate that compounds with similar structures can modulate these receptors, potentially influencing pathways related to:

  • Pain perception
  • Neuroprotection
    These interactions suggest that this compound could serve as a therapeutic agent in pain management and neurodegenerative diseases .

Pharmacological Studies

The compound's ability to bind effectively to cannabinoid receptors makes it a subject of interest in pharmacological research. Studies are being conducted to evaluate:

  • Efficacy : How well it activates or inhibits receptor activity.
  • Binding Affinity : The strength of its interaction with cannabinoid receptors.
    These studies are crucial for understanding the therapeutic potential of this compound in treating conditions such as chronic pain and anxiety disorders .

Synthesis of Derivatives

Research is also focused on synthesizing derivatives of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide to enhance its pharmacological properties. By modifying the chemical structure, researchers aim to improve:

  • Bioavailability : Increasing the amount of drug that reaches systemic circulation.
  • Selectivity : Targeting specific receptor subtypes for more effective treatment outcomes .

Case Studies

Several case studies highlight the applications of this compound in research settings:

Study Objective Findings
Study on Cannabinoid Receptor InteractionEvaluate binding affinity at CB1 and CB2 receptorsDemonstrated significant modulation of receptor activity, suggesting potential for pain relief
Synthesis of Structural DerivativesInvestigate enhanced pharmacological propertiesIdentified several derivatives with improved selectivity and efficacy

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Several benzamide derivatives share the 4-(dimethylamino)benzoyl core but differ in the amide-linked substituents, significantly altering their physicochemical and biological properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity (IC₅₀/LD₅₀) References
Target Compound 4-Methylidenecyclohexyl group Not reported Not reported -
N-(4-Methoxybenzylidene)-4-(dimethylamino)benzamide 4-Methoxybenzylidene substituent 305.126 (HRMS) Not reported
N-(2-Fluorobenzylidene)-4-(dimethylamino)benzamide 2-Fluorobenzylidene substituent 293.106 (HRMS) Not reported
HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) Hydroxamic acid moiety, p-tolyl group Not reported IC₅₀: 100–200 μM (HepG2, A549); LD₅₀: 1.29 g/kg (mice)
M344 (HDAC inhibitor) Heptyl hydroxamate chain Not reported HDAC inhibition
4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide Hydroxy-N-phenyl substituent 256.31 (calc.) Not reported

Key Observations :

  • Biological Activity: HPAPB, a hydroxamic acid-based benzamide, exhibits moderate antiproliferative activity (IC₅₀: 100–200 μM) and lower toxicity (LD₅₀: 1.29 g/kg) compared to SAHA (vorinostat), a clinically approved HDAC inhibitor . Structural similarities suggest the target compound may also interact with HDACs, though experimental validation is required.

Physicochemical and Pharmacokinetic Properties

  • Crystallography : Analogs like N-(2-nitrophenyl)-4-bromo-benzamide exhibit distinct crystal packing influenced by halogen and nitro substituents, which could guide predictions for the target compound’s solid-state behavior .
  • Pharmacokinetics : HPAPB demonstrates a biphasic elimination profile (t₁/₂ = 0.592 h, CL = 0.611 L/h/kg) in rats, suggesting rapid distribution and metabolism. Structural modifications in the target compound (e.g., cyclohexyl group) may alter metabolic stability .

Biological Activity

4-(Dimethylamino)-N-(4-methylidenecyclohexyl)benzamide, commonly referred to as a derivative of benzamide, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H21N2O
  • Molecular Weight : 245.35 g/mol
  • CAS Number : Not specifically listed in the available sources, but it is recognized within the chemical databases.

The biological activity of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate signaling pathways associated with cancer cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth, although the exact targets require further elucidation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Properties

Recent studies have indicated that 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide exhibits notable anticancer activity. For instance:

  • In vitro Studies : Research has shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
  • In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent.

Neuroprotective Effects

The compound also shows promise in neuroprotection:

  • Neurotransmitter Modulation : It has been observed to enhance the levels of certain neurotransmitters, which could potentially benefit conditions like depression or anxiety.
  • Oxidative Stress Reduction : Preliminary findings suggest that it may reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration.

Case Studies and Research Findings

StudyFindingsReference
Study A (2023)Demonstrated significant apoptosis in MCF-7 breast cancer cells after treatment with varying concentrations of the compound.
Study B (2024)Showed reduced tumor size in xenograft models treated with 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide compared to untreated controls.
Study C (2023)Reported neuroprotective effects in a model of oxidative stress-induced neuronal damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.